An In-depth Technical Guide to the Synthesis and Structural Properties of 4-Decyne
An In-depth Technical Guide to the Synthesis and Structural Properties of 4-Decyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Decyne (C₁₀H₁₈) is an internal alkyne of significant interest in organic synthesis and as a building block for more complex molecules. Its linear geometry and the reactivity of the carbon-carbon triple bond make it a versatile substrate in various chemical transformations. This guide provides a comprehensive overview of the synthesis of 4-decyne, its detailed structural properties, and relevant spectroscopic data. The information is presented to be a valuable resource for professionals in research and development.
Synthesis of 4-Decyne
The synthesis of unsymmetrical internal alkynes like 4-decyne is most commonly and efficiently achieved through the alkylation of a terminal alkyne's acetylide anion. An alternative, more general method for alkyne synthesis involves the double dehydrohalogenation of a dihalide.
Alkylation of Acetylide Anions
This method involves a two-step process: the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by its reaction with a primary alkyl halide in an Sₙ2 reaction.[1][2] For the synthesis of 4-decyne, two retrosynthetic pathways are possible:
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Pathway A: Deprotonation of 1-heptyne (B1330384) followed by alkylation with 1-bromopropane (B46711).
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Pathway B: Deprotonation of 1-pentyne (B49018) followed by alkylation with 1-bromopentane.
Both pathways are viable; the choice often depends on the availability and cost of the starting materials. The use of a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), is crucial for the complete deprotonation of the terminal alkyne.[3]
Experimental Protocol: Synthesis of 4-Decyne via Alkylation of 1-Heptyne
Materials:
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1-Heptyne
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Sodium amide (NaNH₂)
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Liquid ammonia (NH₃)
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1-Bromopropane
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
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Standard glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser with a drying tube)
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Magnetic stirrer and heating mantle
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Dry ice/acetone condenser
Procedure:
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Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
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Formation of the Acetylide: Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask. Add sodium amide to the liquid ammonia with stirring.
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Addition of Alkyne: Slowly add a solution of 1-heptyne in anhydrous diethyl ether to the sodium amide suspension via the dropping funnel. Stir the mixture for 1-2 hours to ensure complete formation of the heptynide anion.
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Alkylation: Add 1-bromopropane dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for several hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude 4-decyne can be further purified by fractional distillation.
Structural and Physical Properties
4-Decyne is a colorless liquid with a molecular formula of C₁₀H₁₈ and a molecular weight of 138.25 g/mol . Key physical and structural properties are summarized in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| Boiling Point | 75-76 °C at 20 mmHg | |
| Density | 0.772 g/cm³ | |
| Refractive Index | 1.436 |
Structural Parameters (Computed)
| Parameter | Bond/Angle | Expected Value (Å or °) | Notes |
| Bond Lengths | C≡C | ~1.21 Å | Typical for an internal alkyne. |
| C-C (sp-sp³) | ~1.46 Å | The single bond between an sp and an sp³ hybridized carbon. | |
| C-C (sp³-sp³) | ~1.54 Å | Standard alkane C-C bond length. | |
| C-H | ~1.10 Å | Typical for C-H bonds in alkyl chains. | |
| Bond Angles | C-C≡C | 180° | The sp hybridization of the alkyne carbons results in a linear geometry. |
| H-C-H / H-C-C | ~109.5° | Tetrahedral geometry around the sp³ hybridized carbons of the propyl and pentyl chains. |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of 4-decyne. The following tables summarize the key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.14 | Triplet | 4H | -CH₂ -C≡C-CH₂ - |
| ~ 1.35 - 1.55 | Multiplet | 8H | -CH₂-CH₂ -CH₃ and -CH₂-CH₂ -CH₂ -CH₃ |
| ~ 0.90 | Triplet | 6H | -CH₃ and -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~ 80 | C ≡C |
| ~ 31, 22, 20 | Propyl & Pentyl C H₂ |
| ~ 14, 13 | Propyl & Pentyl C H₃ |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2960, 2930, 2870 | Strong | C-H stretch (sp³) |
| ~ 2230 | Weak | C≡C stretch |
| ~ 1460 | Medium | CH₂ bend |
Note: The C≡C stretching absorption in internal alkynes can be weak or absent if the molecule is symmetrical, leading to a small or zero change in dipole moment during the vibration.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | Molecular Ion [M]⁺ |
| 109 | Moderate | Loss of an ethyl group (-C₂H₅) |
| 95 | Strong | Loss of a propyl group (-C₃H₇) |
| 81 | Strong | Loss of a butyl group (-C₄H₉) |
| 67 | Strong | Propargyllic cleavage |
| 55 | Very Strong | Further fragmentation |
Visualizations
Synthesis Workflow
Caption: Synthesis of 4-decyne via alkylation of 1-heptyne.
Structural Relationships
Caption: Key structural and spectroscopic relationships of 4-decyne.
